molecular formula C13H14N4O3S B2560722 2-((6-acetamidopyridazin-3-yl)thio)-N-(furan-2-ylmethyl)acetamide CAS No. 1021056-92-7

2-((6-acetamidopyridazin-3-yl)thio)-N-(furan-2-ylmethyl)acetamide

Cat. No. B2560722
CAS RN: 1021056-92-7
M. Wt: 306.34
InChI Key: KXNDZPYKCGDKHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((6-acetamidopyridazin-3-yl)thio)-N-(furan-2-ylmethyl)acetamide, also known as APFA, is a chemical compound that has been studied for its potential biological activities. It belongs to the class of pyridazine-based compounds, which have been investigated for their therapeutic properties.

Scientific Research Applications

Heterocyclic Compounds and Drug Discovery

  • Antitumor Activity

    Novel N-(5-benzyl-4-(tert-butyl) thiazol-2-yl)-2-(piperazin-1-yl)acetamides have been designed, synthesized, and evaluated for their antitumor activities. These compounds showed potent antiproliferative activity against various cancer cell lines, indicating the potential of similar heterocyclic compounds in cancer research (Wu et al., 2017).

  • Antimicrobial and Anticonvulsant Activities

    Research on heterocyclic compounds such as alpha-heterocyclic alpha-acetamido-N-benzylacetamide derivatives has shown significant anticonvulsant activities. These findings highlight the potential use of similar structures in developing new treatments for epilepsy (Kohn et al., 1993). Additionally, novel sulphonamide derivatives demonstrated good antimicrobial activity, suggesting applications in combating microbial infections (Fahim & Ismael, 2019).

Material Science and Chemical Synthesis

  • Insecticidal Assessment

    Heterocycles incorporating a thiadiazole moiety have been synthesized and evaluated for their efficacy against the cotton leafworm, showing the potential of similar compounds in agricultural applications (Fadda et al., 2017).

  • Complex Formation and DNA Interaction

    Studies on complexes between DNA and compounds like 2,5-bis(4-guanylphenyl)furan (an analogue of berenil) have elucidated structural origins of enhanced DNA-binding affinity. This research indicates potential applications in understanding drug-DNA interactions and developing new therapeutics (Laughton et al., 1995).

properties

IUPAC Name

2-(6-acetamidopyridazin-3-yl)sulfanyl-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O3S/c1-9(18)15-11-4-5-13(17-16-11)21-8-12(19)14-7-10-3-2-6-20-10/h2-6H,7-8H2,1H3,(H,14,19)(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXNDZPYKCGDKHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NN=C(C=C1)SCC(=O)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((6-acetamidopyridazin-3-yl)thio)-N-(furan-2-ylmethyl)acetamide

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